Cas no 2227680-49-9 ((2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine)
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine
- EN300-1817280
- 2227680-49-9
-
- Inchi: 1S/C5H11N5/c1-4(6)2-3-5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10)/t4-/m0/s1
- InChI Key: FIIHLLCWNCUXML-BYPYZUCNSA-N
- SMILES: N[C@@H](C)CCC1N=NNN=1
Computed Properties
- Exact Mass: 141.10144537g/mol
- Monoisotopic Mass: 141.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 96
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 80.5Ų
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817280-0.05g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 0.05g |
$1807.0 | 2023-09-19 | ||
| Enamine | EN300-1817280-0.1g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 0.1g |
$1893.0 | 2023-09-19 | ||
| Enamine | EN300-1817280-0.25g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 0.25g |
$1980.0 | 2023-09-19 | ||
| Enamine | EN300-1817280-0.5g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 0.5g |
$2066.0 | 2023-09-19 | ||
| Enamine | EN300-1817280-1.0g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 1g |
$2152.0 | 2023-05-27 | ||
| Enamine | EN300-1817280-2.5g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 2.5g |
$4216.0 | 2023-09-19 | ||
| Enamine | EN300-1817280-5.0g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 5g |
$6239.0 | 2023-05-27 | ||
| Enamine | EN300-1817280-10.0g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 10g |
$9252.0 | 2023-05-27 | ||
| Enamine | EN300-1817280-1g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 1g |
$2152.0 | 2023-09-19 | ||
| Enamine | EN300-1817280-5g |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine |
2227680-49-9 | 5g |
$6239.0 | 2023-09-19 |
(2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine
Research Brief on (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine (CAS: 2227680-49-9)
In recent years, the compound (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine (CAS: 2227680-49-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its tetrazole moiety and chiral amine functionality, has shown promise in various therapeutic applications, including central nervous system (CNS) disorders and metabolic diseases. The unique structural features of this compound make it a valuable candidate for drug development, particularly in the design of small-molecule modulators targeting specific biological pathways.
Recent studies have focused on the synthesis and optimization of (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo. Additionally, computational modeling has been employed to predict its binding affinity to various targets, such as G-protein-coupled receptors (GPCRs) and ion channels, further elucidating its mechanism of action.
In preclinical trials, (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine demonstrated notable efficacy in animal models of neuropathic pain and anxiety disorders. Researchers observed a dose-dependent reduction in pain sensitivity and anxiolytic effects, with minimal adverse side effects. These findings suggest that the compound may serve as a lead structure for developing next-generation therapeutics with improved safety profiles. Moreover, its ability to cross the blood-brain barrier (BBB) efficiently has been confirmed, reinforcing its potential for CNS-targeted applications.
Beyond its therapeutic potential, (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine has also been explored as a versatile building block in medicinal chemistry. Its tetrazole group, known for its bioisosteric properties, can mimic carboxylate or other acidic functionalities, enabling the design of novel analogs with enhanced pharmacokinetic properties. Recent work published in ACS Chemical Biology demonstrated its utility in fragment-based drug discovery, where it was used to generate a library of derivatives with diverse biological activities.
Despite these advancements, challenges remain in the clinical translation of (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine. Issues such as metabolic stability, potential drug-drug interactions, and scalability of synthesis need to be addressed in future studies. Ongoing research aims to optimize the compound's properties through structural modifications and formulation strategies, with the goal of advancing it to clinical trials. Collaborative efforts between academia and industry are expected to accelerate progress in this area.
In conclusion, (2S)-4-(1H-1,2,3,4-tetrazol-5-yl)butan-2-amine (CAS: 2227680-49-9) represents a promising scaffold in chemical biology and drug discovery. Its multifaceted applications, from CNS therapeutics to fragment-based design, underscore its versatility and potential impact on the pharmaceutical landscape. Continued research will be essential to fully realize its therapeutic benefits and address existing limitations.
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